molecular formula C20H19NOS B5753897 3,3-diphenyl-N-(2-thienylmethyl)propanamide

3,3-diphenyl-N-(2-thienylmethyl)propanamide

Cat. No.: B5753897
M. Wt: 321.4 g/mol
InChI Key: MVQOTGNHVVQRDQ-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(2-thienylmethyl)propanamide is an organic compound with the molecular formula C20H19NOS It features a propanamide backbone substituted with diphenyl and thienylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-(2-thienylmethyl)propanamide typically involves the reaction of 3,3-diphenylpropanoyl chloride with 2-thienylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The thienyl group in this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,3-diphenyl-N-(2-thienylmethyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(2-thienylmethyl)propanamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their activity. The thienyl and diphenyl groups can facilitate binding to hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

    3,3-diphenylpropanamide: Lacks the thienylmethyl group, making it less versatile in certain reactions.

    N-(2-thienylmethyl)propanamide: Lacks the diphenyl groups, which may reduce its binding affinity in biological systems.

Uniqueness: 3,3-diphenyl-N-(2-thienylmethyl)propanamide is unique due to the presence of both diphenyl and thienylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3,3-diphenyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c22-20(21-15-18-12-7-13-23-18)14-19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQOTGNHVVQRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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